molecular formula C23H20Br2N2O2 B11062599 N,N'-bis(3-bromo-4-methylphenyl)-2-phenylpropanediamide

N,N'-bis(3-bromo-4-methylphenyl)-2-phenylpropanediamide

Cat. No.: B11062599
M. Wt: 516.2 g/mol
InChI Key: AZUQCRIIGCHUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis(3-bromo-4-methylphenyl)-2-phenylpropanediamide is a complex organic compound that features a unique structure with bromine and methyl substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-bromo-4-methylphenyl)-2-phenylpropanediamide typically involves the reaction of 3-bromo-4-methylaniline with 2-phenylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-bromo-4-methylphenyl)-2-phenylpropanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N’-bis(3-bromo-4-methylphenyl)-2-phenylpropanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis(3-bromo-4-methylphenyl)-2-phenylpropanediamide involves its interaction with specific molecular targets. The bromine and methyl substituents on the phenyl rings can influence the compound’s binding affinity to various enzymes and receptors. The compound may exert its effects by modulating the activity of these molecular targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2,6-diisopropylphenyl)trifluoroacetamidine
  • Acetamide, N-(4-bromophenyl)-

Uniqueness

N,N’-bis(3-bromo-4-methylphenyl)-2-phenylpropanediamide is unique due to the specific positioning of the bromine and methyl groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20Br2N2O2

Molecular Weight

516.2 g/mol

IUPAC Name

N,N'-bis(3-bromo-4-methylphenyl)-2-phenylpropanediamide

InChI

InChI=1S/C23H20Br2N2O2/c1-14-8-10-17(12-19(14)24)26-22(28)21(16-6-4-3-5-7-16)23(29)27-18-11-9-15(2)20(25)13-18/h3-13,21H,1-2H3,(H,26,28)(H,27,29)

InChI Key

AZUQCRIIGCHUII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)C)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.